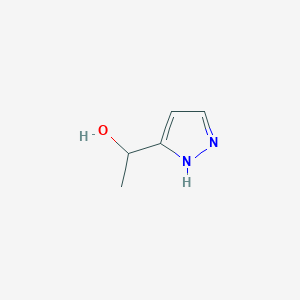

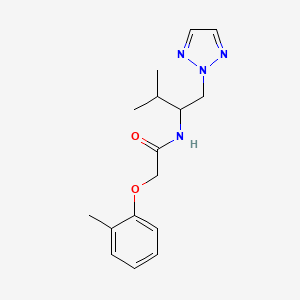

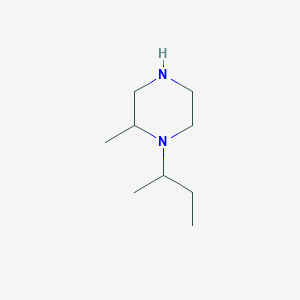

![molecular formula C16H17N5O2S B2508354 N-isopropyl-2-[(8-oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetamide CAS No. 1242871-07-3](/img/structure/B2508354.png)

N-isopropyl-2-[(8-oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-isopropyl-2-[(8-oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetamide is a structurally complex molecule that likely exhibits a range of interesting chemical and physical properties. While the specific compound is not directly discussed in the provided papers, insights can be drawn from related compounds that share structural motifs, such as triazolo[4,3-a]pyrazine derivatives and phenylacetamide analogs.

Synthesis Analysis

The synthesis of related triazolo[4,3-a]pyrazine derivatives has been described in the literature. For instance, the preparation of 3-acetamido-6-methyl-8-n-propyl-s-[3-14C] triazolo-[4,3-a] pyrazine was achieved from sodium [14C] cyanide in three stages with an overall radiochemical yield of 26.0% . This suggests that the synthesis of this compound could also involve multi-step reactions, possibly starting from a pyrazine derivative and incorporating isotopic labeling if needed for tracing or imaging purposes.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been studied using various spectroscopic techniques. For example, the structure and vibrational frequencies of 2-phenyl-N-(pyrazin-2-yl)acetamide were investigated using X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), and nuclear magnetic resonance (NMR) spectroscopies, supported by density functional theory (DFT) calculations . These methods could be applied to determine the molecular structure of this compound, providing insights into its geometrical parameters and electronic structure.

Chemical Reactions Analysis

Although the specific chemical reactions of this compound are not detailed in the provided papers, the reactivity of such compounds can be inferred from their functional groups. The presence of an acetamide group suggests potential for hydrolysis, while the triazolo[4,3-a]pyrazine core may participate in nucleophilic substitution reactions. The thioacetamide moiety could be involved in redox reactions or serve as a ligand in coordination chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be predicted based on the properties of structurally related compounds. For instance, the strong intermolecular interactions observed in the crystal structure of 2-phenyl-N-(pyrazin-2-yl)acetamide, such as C-H⋯O and N-H⋯O hydrogen bonds, suggest that similar interactions could influence the solubility, melting point, and crystal packing of this compound . Additionally, the presence of a phenyl ring and a triazolopyrazine core could affect the compound's UV-Vis absorption spectrum, making it potentially useful in optical applications.

Applications De Recherche Scientifique

Synthesis and Biological Activity

The synthesis of N-isopropyl-2-[(8-oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetamide and related compounds has been explored for various biological applications. These compounds are synthesized through facile and convenient methods, incorporating heterocyclic frameworks that have shown promising anticancer and antimicrobial activities. For instance, Riyadh, Kheder, and Asiry (2013) described the synthesis of heterocycles based on antipyrine derivatives that exhibited significant anticancer and antimicrobial effects. The structures of these compounds were elucidated using various spectral data, demonstrating their potential in medical and pharmaceutical research (Riyadh, Kheder, & Asiry, 2013).

Insecticidal and Antiviral Properties

Further research has highlighted the insecticidal and antiviral properties of compounds with similar structural motifs. Fadda et al. (2017) synthesized heterocycles incorporating a thiadiazole moiety that showed significant insecticidal activity against the cotton leafworm, Spodoptera littoralis. These findings open avenues for developing novel insecticides based on this chemical framework (Fadda, Salam, Tawfik, Anwar, & Etman, 2017). Additionally, Jilloju et al. (2021) discovered derivatives with in vitro anticoronavirus and antitumoral activity, suggesting a dual-functional approach to targeting viral infections and cancer (Jilloju, Persoons, Kurapati, Schols, de Jonghe, Daelemans, & Vedula, 2021).

Antimicrobial and Cytotoxicity Studies

The antimicrobial and cytotoxicity profiles of these compounds have been extensively studied, providing valuable insights into their potential therapeutic applications. Hassaneen et al. (2019) investigated the antimicrobial and cytotoxic effects of novel pyrazolo[3,4-d]pyrimidine derivatives, showing that certain compounds exhibit promising antibacterial activity and in vitro antitumor screening potential (Hassaneen, Saleh, Abdallah, Mohamed, Mohamed, Awad, & Abdelhamid, 2019).

Propriétés

IUPAC Name |

2-[(8-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)sulfanyl]-N-propan-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2S/c1-11(2)17-13(22)10-24-16-19-18-14-15(23)20(8-9-21(14)16)12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQEYXHOTDKLMIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CSC1=NN=C2N1C=CN(C2=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

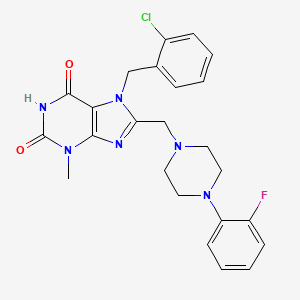

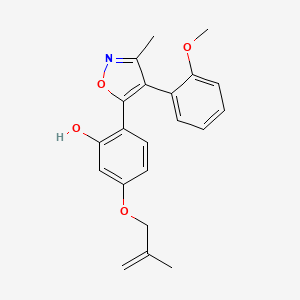

![diethyl 2-(3-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2508272.png)

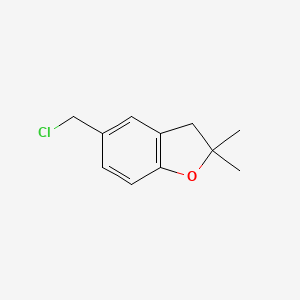

![2-[(Cyclopentylmethyl)(methyl)amino]ethan-1-OL](/img/structure/B2508277.png)

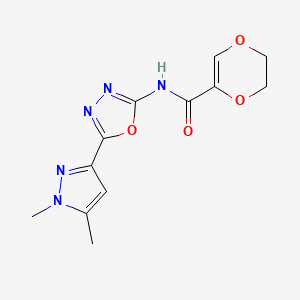

![N-[(3-Chloro-4-methoxyphenyl)methyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2508282.png)

![Methyl 3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2508286.png)